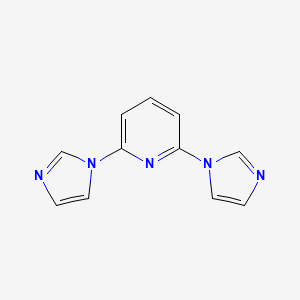

2,6-Di(1H-imidazol-1-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-di(imidazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c1-2-10(15-6-4-12-8-15)14-11(3-1)16-7-5-13-9-16/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCULXUVDZWMPAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=CN=C2)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477758 | |

| Record name | 2,6-Di(1H-imidazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39242-17-6 | |

| Record name | 2,6-Di(1H-imidazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,6-Di(1H-imidazol-1-yl)pyridine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di(1H-imidazol-1-yl)pyridine, often abbreviated as (dimpy), is a versatile tridentate N,N,N-ligand. Its structure, featuring a central pyridine ring flanked by two imidazole moieties, allows for the formation of stable five-membered chelate rings with various metal ions.[1] This characteristic makes it a valuable building block in coordination chemistry, with applications in the development of metal complexes, catalysis, and materials science. This technical guide provides an in-depth overview of its synthesis and a detailed summary of its characterization, adhering to rigorous scientific standards for professionals in the field.

Synthesis Methodology

The most established and widely utilized method for synthesizing this compound is through a nucleophilic aromatic substitution reaction.[1] This process involves the displacement of two leaving groups on a pyridine ring by imidazole nucleophiles.

Core Reaction Scheme

The synthesis typically proceeds by reacting 2,6-dibromopyridine with imidazole in the presence of a base. The base is crucial for deprotonating imidazole, thereby generating the imidazolate anion, a potent nucleophile.

Reactants:

-

2,6-Dibromopyridine

-

Imidazole

-

Base (e.g., Sodium Hydride, Potassium Carbonate)

-

Solvent (e.g., Dimethylformamide - DMF)

Detailed Experimental Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of this compound.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add imidazole (2.2 equivalents) and a suitable dry solvent such as Dimethylformamide (DMF).

-

Deprotonation: Add a strong base, such as Sodium Hydride (NaH, 2.2 equivalents), portion-wise to the stirred imidazole solution at 0 °C. Allow the mixture to stir at room temperature for approximately 1 hour until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium imidazolate salt.

-

Nucleophilic Substitution: Dissolve 2,6-dibromopyridine (1.0 equivalent) in a minimal amount of dry DMF and add it dropwise to the reaction mixture.

-

Reaction Condition: Heat the resulting mixture to a temperature between 80-120 °C and maintain stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, quench the reaction by the slow addition of water. The crude product may precipitate out of the solution.

-

Purification: The precipitate is collected by filtration, washed with cold water and a non-polar solvent like diethyl ether to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound as a solid.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Elemental Analysis.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 39242-17-6 | [2] |

| Molecular Formula | C₁₁H₉N₅ | [3] |

| Molecular Weight | 211.22 g/mol | [2] |

| Appearance | Off-white to pale yellow solid | |

| Storage | Inert atmosphere, 2-8°C | [2] |

¹H NMR Spectroscopy

¹H NMR spectroscopy is used to confirm the proton environment of the molecule. The spectrum is expected to show distinct signals for the pyridine and imidazole protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H4 | ~8.0 - 8.2 | Triplet (t) |

| Pyridine H3, H5 | ~7.6 - 7.8 | Doublet (d) |

| Imidazole H2 | ~8.3 - 8.5 | Singlet (s) |

| Imidazole H4', H5' | ~7.2 - 7.4 | Multiplet (m) |

Note: Expected shifts are based on analogous structures and may vary depending on the solvent (e.g., CDCl₃, DMSO-d₆) and concentration.

Elemental Analysis

Elemental analysis provides the percentage composition of elements in the compound, which should match the theoretical values calculated from its molecular formula, C₁₁H₉N₅.

| Element | Theoretical % |

| Carbon (C) | 62.55% |

| Hydrogen (H) | 4.29% |

| Nitrogen (N) | 33.16% |

Spectroscopic and Analytical Protocols

Nuclear Magnetic Resonance (NMR)

A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the mass-to-charge ratio (m/z) of the compound, confirming its molecular weight.[1] A dilute solution of the sample is infused into the ESI source. The expected [M+H]⁺ ion for C₁₁H₉N₅ would be observed at an m/z of approximately 212.23.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or Nujol mull. Key vibrational bands are expected for C-H, C=N, and C=C stretching and bending modes of the pyridine and imidazole rings.

Characterization Logic Diagram

The following diagram illustrates the logical flow of how different analytical techniques collectively validate the synthesis of the target compound.

Caption: Logical workflow for the structural confirmation of the synthesized product.

Conclusion

This guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed protocols and tabulated data serve as a valuable resource for researchers in medicinal chemistry, materials science, and coordination chemistry. Adherence to these methodologies will ensure the reliable and reproducible synthesis of this important ligand, facilitating its use in further scientific exploration and application development.

References

A Technical Guide to the Spectroscopic Properties of 2,6-Di(1H-imidazol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,6-Di(1H-imidazol-1-yl)pyridine. This N-tridentate ligand is of significant interest in coordination chemistry for its ability to form stable complexes with a wide range of transition metals.[1] Understanding its spectroscopic signature is fundamental for characterizing both the free ligand and its metal complexes, which have potential applications in catalysis and materials science.

Due to the specificity of the N-1 linkage in the imidazole ring, detailed experimental data for this isomer is less common in the literature compared to its C-2 linked counterpart. Therefore, this guide combines established principles of spectroscopy with data from closely related compounds to present a representative spectroscopic profile.

Synthesis and Characterization Workflow

The primary route for synthesizing this compound is through a nucleophilic aromatic substitution reaction, typically involving 2,6-dibromopyridine and imidazole in the presence of a base.[1] Subsequent purification via column chromatography yields the pure compound, which is then subjected to a suite of spectroscopic techniques for structural confirmation and characterization.

Caption: General workflow for the synthesis and characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, confirming the connectivity of the pyridine and imidazole rings.

Expected Spectral Features:

-

¹H NMR: The spectrum is expected to be symmetric. The pyridine ring protons should appear as a characteristic triplet and doublet pattern. The protons on the two imidazole rings should each show three distinct signals.

-

¹³C NMR: Due to symmetry, a total of six signals are expected in the aromatic region: three for the pyridine core and three for the imidazole rings.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a standard NMR spectrometer operating at a frequency of 400 MHz or higher.

-

Acquisition (¹H): Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.

Table 1: Representative NMR Spectroscopic Data (DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.20 | t | Pyridine H4 |

| ¹H | ~7.95 | d | Pyridine H3, H5 |

| ¹H | ~7.80 | s | Imidazole H2 |

| ¹H | ~7.30 | s | Imidazole H5 |

| ¹H | ~7.10 | s | Imidazole H4 |

| ¹³C | ~151.0 | Singlet | Pyridine C2, C6 |

| ¹³C | ~140.0 | Singlet | Pyridine C4 |

| ¹³C | ~138.0 | Singlet | Imidazole C2 |

| ¹³C | ~130.0 | Singlet | Imidazole C5 |

| ¹³C | ~118.0 | Singlet | Imidazole C4 |

| ¹³C | ~110.0 | Singlet | Pyridine C3, C5 |

Note: These are estimated values based on chemical principles. Actual experimental values may vary.

UV-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of this compound is characterized by intense absorption bands in the ultraviolet region, arising from π→π* electronic transitions within the conjugated aromatic system.

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of approximately 1x10⁻³ M. Prepare a dilute solution (e.g., 1x10⁻⁵ M) for analysis.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition: Record the absorption spectrum from 200 to 500 nm using a 1 cm path length quartz cuvette. Use the pure solvent as a reference blank.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Table 2: Representative UV-Vis Absorption Data (in Methanol)

| λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Assignment |

|---|---|---|

| ~270 | > 20,000 | π→π* transitions |

| ~310 | > 15,000 | π→π* transitions |

Fluorescence Spectroscopy

While the free ligand itself may exhibit weak fluorescence, its metal complexes are often highly luminescent. The fluorescence properties are highly sensitive to the environment, including solvent polarity and the presence of metal ions. Analogous compounds like 2,6-bis(1H-benzimidazol-2-yl)pyridine are known to be weakly fluorescent in aqueous solutions but become highly emissive when partitioned into a hydrophobic environment, a phenomenon attributed to the reduction of water-induced quenching.[2]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (1x10⁻⁶ to 1x10⁻⁵ M) in a fluorescence-grade solvent.

-

Instrumentation: Use a spectrofluorometer.

-

Acquisition:

-

Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the wavelength of maximum emission.

-

Record the emission spectrum by exciting the sample at its primary absorption maximum (λmax).

-

-

Quantum Yield (Optional): Determine the fluorescence quantum yield (ΦF) relative to a well-characterized standard (e.g., quinine sulfate).

Table 3: Representative Fluorescence Data (in Dichloromethane)

| Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Notes |

|---|

| ~315 | ~380 | Low (< 0.05) | Fluorescence may be enhanced upon protonation or metal coordination. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound (~1 mg) with dry potassium bromide (~100 mg) and pressing the mixture into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Table 4: Key IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

|---|---|---|

| 3150 - 3100 | C-H Stretch | Aromatic (Imidazole, Pyridine) |

| 1600 - 1580 | C=N Stretch | Imidazole and Pyridine Rings |

| 1500 - 1400 | C=C Stretch | Aromatic Ring Skeletal |

| ~1100 | Ring Breathing | Imidazole Ring |

| 800 - 700 | C-H Out-of-Plane Bend | Aromatic Substitution Pattern |

Spectroscopic Changes Upon Metal Coordination

As a tridentate ligand, this compound coordinates to metal ions through the nitrogen atoms of the pyridine and both imidazole rings.[1] This coordination event induces significant and measurable changes in its spectroscopic properties, which can be used to study complex formation.

Caption: Effect of metal ion coordination on the compound's spectroscopic properties.

-

NMR: Coordination to a diamagnetic metal ion (like Zn²⁺) will cause downfield shifts of the proton and carbon signals closest to the coordination sites. For paramagnetic metal ions, signals may be broadened or shifted significantly.

-

UV-Vis: The formation of a complex often gives rise to new, lower-energy absorption bands, such as metal-to-ligand charge transfer (MLCT) bands, which can extend into the visible region, making the complex colored.

-

Fluorescence: The fluorescence of the ligand can be either quenched or significantly enhanced upon complexation, depending on the nature of the metal ion (e.g., heavy atom quenching vs. chelation-enhanced fluorescence).

References

Unraveling the Crystal Landscape of 2,6-Di(1H-imidazol-1-yl)pyridine Metal Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate world of 2,6-Di(1H-imidazol-1-yl)pyridine and its metal complexes, offering a comprehensive overview of their crystal structures, synthesis, and key structural parameters. In the realm of coordination chemistry and drug development, the precise spatial arrangement of atoms within a molecule is paramount, dictating its physical, chemical, and biological properties. This document aims to provide a centralized resource of crystallographic data and experimental methodologies to aid researchers in the rational design of novel metal-based compounds.

While detailed crystallographic data for a wide range of this compound metal complexes is an emerging field of study, this guide also presents a comparative analysis with the well-documented isomeric ligand, 2,6-bis(imidazol-2-yl)pyridine. This comparison offers valuable insights into how the point of attachment of the imidazole ring to the pyridine backbone influences the coordination geometry and ultimately, the properties of the resulting metal complexes.

Ligand Synthesis and Complexation: A General Workflow

The synthesis of this compound and its subsequent complexation with various metal salts follows a generally reproducible pathway. The workflow typically involves the synthesis of the ligand followed by its reaction with a metal salt in a suitable solvent system to facilitate the growth of single crystals suitable for X-ray diffraction analysis.

Caption: A generalized workflow for the synthesis of the this compound ligand and its subsequent metal complexation and crystallization.

Experimental Protocols

Synthesis of this compound (A General Procedure)

The synthesis of the title ligand is typically achieved through a nucleophilic substitution reaction. A general procedure involves the reaction of a 2,6-dihalopyridine with imidazole in the presence of a base.

Materials:

-

2,6-Dichloropyridine or 2,6-Dibromopyridine

-

Imidazole

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A high-boiling point polar aprotic solvent (e.g., Dimethylformamide - DMF)

Procedure:

-

To a solution of the 2,6-dihalopyridine in DMF, imidazole and the base are added.

-

The reaction mixture is heated at an elevated temperature (typically >100 °C) for several hours to ensure complete reaction.

-

After cooling to room temperature, the reaction mixture is poured into water to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography to yield pure this compound.

Synthesis of Metal Complexes (A General Procedure)

The formation of metal complexes involves the reaction of the synthesized ligand with a metal salt in a solution.

Materials:

-

This compound

-

A metal salt (e.g., CoCl₂, Zn(NO₃)₂, Cd(NO₃)₂)

-

A suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile, water)

Procedure:

-

A solution of the this compound ligand is prepared in a suitable solvent.

-

A solution of the metal salt is prepared in the same or a miscible solvent.

-

The ligand solution is added dropwise to the metal salt solution with stirring.

-

The resulting mixture may be heated or stirred at room temperature for a period to ensure complex formation.

-

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent, vapor diffusion of a non-solvent, or by layering techniques.

Crystal Structure Data

The following tables summarize the available crystallographic data for metal complexes of this compound and its isomer, 2,6-bis(imidazol-2-yl)pyridine. The data for the 2-yl isomer is provided for comparative purposes due to its more extensive characterization in the literature.

Table 1: Crystallographic Data for this compound Metal Complexes

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| {[Zn₂(2,6-PDC)₂(bix)₂]·9H₂O}n | Triclinic | P-1 | 10.9630(17) | 8.0263(13) | 14.943(2) | 90 | 93.079(2) | 90 | 1313.0(4) | 4 |

| (C₆H₁₁N₂)₂[Cd(C₇H₃NO₄)₂] | Monoclinic | P2₁/c | 19.928(4) | 9.5038(19) | 15.073(3) | 90 | 109.90(3) | 90 | 2684.2(11) | 4 |

Note: 2,6-PDC = pyridine-2,6-dicarboxylate; bix = 1,4-bis(1H-imidazol-1-ylmethyl)benzene. Data for the Zinc complex is for a coordination polymer with a related ligand system.

Table 2: Selected Bond Lengths (Å) for this compound Metal Complexes

| Complex | M-N(pyridine) | M-N(imidazole) | M-X (X = other donor) |

| {[Zn₂(2,6-PDC)₂(bix)₂]·9H₂O}n | 2.1397(16) - 2.2117(17) | - | Zn-O: (Varies) |

| (C₆H₁₁N₂)₂[Cd(C₇H₃NO₄)₂] | 2.276(2) | - | Cd-O: 2.503(3), 2.310(2) |

Table 3: Crystallographic Data for 2,6-bis(imidazol-2-yl)pyridine Metal Complexes (for comparison)

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| [Mn(ipi)₂]Cl₂·CH₃OH·H₂O | Monoclinic | P2₁/n | 10.421(2) | 16.591(3) | 15.113(3) | 94.07(3) | 2603.2(9) | 4 |

| [Co(ipi)₂]Cl₂ | Monoclinic | P2₁/c | 10.281(2) | 16.398(3) | 14.992(3) | 94.11(3) | 2519.2(9) | 4 |

| [Ni(ipi)₂]Cl₂ (monoclinic) | Monoclinic | C2/c | 20.370(4) | 10.158(2) | 12.185(2) | 108.55(3) | 2383.8(8) | 4 |

| [Ni(ipi)₂]Cl₂ (orthorhombic) | Orthorhombic | Pbcn | 10.165(2) | 16.208(3) | 14.509(3) | 90 | 2389.2(8) | 4 |

ipi = 2,6-bis(imidazol-2-yl)pyridine

Table 4: Selected Bond Lengths (Å) and Angles (°) for 2,6-bis(imidazol-2-yl)pyridine Metal Complexes (for comparison)

| Complex | M-N(pyridine) | M-N(imidazole) | N(py)-M-N(im) | N(im)-M-N(im) |

| [Mn(ipi)₂]Cl₂·CH₃OH·H₂O | 2.215(3) | 2.261(3), 2.256(3) | 71.5(1), 72.2(1) | 143.7(1) |

| [Co(ipi)₂]Cl₂ | 2.103(2) | 2.155(2), 2.152(2) | 76.46(7), 76.40(8) | 152.8(1) |

| [Ni(ipi)₂]Cl₂ (monoclinic) | 2.062(2) | 2.112(2), 2.113(2) | 77.51(6), 77.91(6) | 155.4(1) |

| [Ni(ipi)₂]Cl₂ (orthorhombic) | 2.059(2) | 2.109(2), 2.118(2) | 78.23(6), 78.41(6) | 156.6(1) |

Structural Insights and Signaling Pathway Analogy

The coordination of this compound to a metal center can be conceptualized as a signaling event where the ligand acts as a signal that modulates the properties of the metal ion. The resulting complex can then participate in further interactions, analogous to a cellular signaling cascade.

Caption: A conceptual diagram illustrating the formation of a metal complex as a signaling pathway, where the ligand activates the metal center, leading to downstream functional outputs.

Concluding Remarks for the Scientific Community

The study of this compound metal complexes is a promising area of research with potential applications spanning from catalysis to medicinal chemistry. While the available crystallographic data for the 1-yl isomer is still growing, the comparative data from the 2-yl isomer provides a solid foundation for understanding the structure-property relationships in this class of compounds. This technical guide serves as a foundational resource, and it is anticipated that the body of crystallographic data for this compound complexes will expand, further enriching our understanding of their coordination chemistry. Researchers are encouraged to contribute to this growing field by synthesizing and characterizing new complexes and depositing their findings in public databases to foster collaborative scientific advancement.

A Technical Guide to the Tridentate Coordination of 2,6-Di(1H-imidazol-1-yl)pyridine in Metal Complexes

Abstract

This technical guide provides a comprehensive overview of the synthesis, coordination chemistry, structural characterization, and applications of metal complexes featuring the versatile tridentate ligand, 2,6-Di(1H-imidazol-1-yl)pyridine (dipy). This N,N,N-donor ligand is recognized for its ability to form stable, well-defined complexes with a wide array of transition metals. This document details established experimental protocols for the synthesis of the ligand and its corresponding metal complexes, summarizes key quantitative structural and spectroscopic data, and explores applications in catalysis, materials science, and drug development. The content is intended for researchers, chemists, and professionals in the fields of inorganic chemistry, materials science, and medicinal chemistry.

Introduction

This compound, hereafter referred to as 'dipy', is a heterocyclic ligand that has garnered significant interest in coordination chemistry. Its structure consists of a central pyridine ring flanked by two imidazole rings connected at the 2 and 6 positions via their nitrogen atoms. This arrangement makes it an excellent tridentate, or pincer-type, ligand, coordinating to metal ions through the nitrogen atoms of the pyridine and both imidazole rings.[1] This N,N,N-coordination motif facilitates the formation of two stable five-membered chelate rings upon complexation with a metal center.[1]

The electronic and steric properties of dipy can be fine-tuned, influencing the activity and selectivity of the resulting metal complexes. These complexes have been investigated for their utility in homogeneous catalysis, such as in Atom Transfer Radical Polymerization (ATRP).[1] Furthermore, their unique structural and electronic properties have led to the development of advanced functional materials, including coordination polymers and spin-crossover (SCO) systems.[1][2] The inherent bioactivity of imidazole-based compounds also positions these metal complexes as promising candidates for drug development and medicinal applications.[1][3]

Synthesis and Coordination Chemistry

Ligand Synthesis

The most common and well-established method for synthesizing this compound is through a nucleophilic aromatic substitution reaction.[1] This process typically involves the reaction of a 2,6-dihalopyridine (e.g., 2,6-dibromopyridine) with imidazole in the presence of a base. The choice of the halogen, base, and reaction conditions significantly influences the reaction's efficiency. 2,6-dibromopyridine is generally more reactive than 2,6-dichloropyridine due to the superior leaving group ability of bromide.[1] Strong bases are employed to deprotonate imidazole, thereby increasing its nucleophilicity and promoting the substitution reaction.[1]

Metal Complex Formation

Dipy readily forms complexes with a variety of transition metals, including but not limited to manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn).[2][4][5][6] Typically, two dipy ligands coordinate to a single metal center in a meridional fashion, resulting in a [M(dipy)₂]²⁺ cationic core with a distorted octahedral geometry.[5] The remaining coordination sites are occupied by counter-anions or solvent molecules. The synthesis is generally achieved by reacting the ligand with a corresponding metal salt in a suitable solvent like methanol or ethanol.[5][7]

Experimental Protocols

Synthesis of 2,6-bis(imidazol-2-yl)pyridine (An Isomer for Reference)

Note: A detailed protocol for the target 1-yl isomer is not fully available in the search results, so a protocol for the closely related 2-yl isomer is provided for methodological insight.

A mixture of 2,6-pyridinedicarboxaldehyde, glyoxal (40% in H₂O), and ammonium hydroxide (25% in H₂O) in methanol is refluxed for several hours. The resulting precipitate is filtered, washed with water and methanol, and dried to yield 2,6-bis(imidazol-2-yl)pyridine.[2]

Synthesis of an Iron(II) Complex: [FeL₂]SO₄·0.5H₂O

Note: L refers to 2,6-bis(1H-imidazol-2-yl)pyridine in the source material.

Iron(II) complexes are typically prepared in aqueous-ethanol solutions. To prevent oxidation of the metal center, a reducing agent such as ascorbic acid is added to the solution. The complex [FeL₂]SO₄·0.5H₂O is synthesized by reacting stoichiometric amounts of FeSO₄ and the ligand (L).[2][7] For other complexes, a two-stage synthesis may be employed where the iron(II) salt is first generated in situ by reacting FeSO₄ with an excess of a potassium salt (e.g., KBr, KReO₄), followed by the addition of the ligand solution in ethanol.[2][7]

Characterization Workflow

The synthesized ligand and its metal complexes are characterized using a suite of analytical techniques to confirm their identity, structure, and purity.

Quantitative Data Summary

The following tables summarize key quantitative data extracted from studies on metal complexes of dipy and its structural isomer, 2,6-bis(imidazol-2-yl)pyridine (ipi), which provides valuable comparative data.

Table 1: Selected Crystallographic Data for [M(ipi)₂]²⁺ Complexes

| Metal Ion (M) | M-N(pyridine) (Å) | M-N(imidazole) (Å) | N(py)-M-N(im) Angle (°) | Coordination Geometry | Ref. |

| Mn(II) | ~2.18 | ~2.25 | ~75 | Distorted Octahedral | [5] |

| Co(II) | ~2.10 | ~2.16 | ~77 | Distorted Octahedral | [5] |

| Ni(II) | ~2.05 | ~2.11 | ~79 | Distorted Octahedral | [5] |

| Cu(II) | Varies | Varies | Varies | Distorted Square-Pyramidal | [6] |

Data derived from studies on the 2,6-bis(imidazol-2-yl)pyridine (ipi) isomer, which is expected to have similar coordination behavior to dipy.[5] It is a common feature that the metal-pyridine bond is slightly shorter than the metal-imidazole bonds.[5]

Table 2: Spectroscopic and Magnetic Properties of Selected Iron(II) Complexes

| Complex Formula | Technique | Key Findings | Ref. |

| [FeL₂]SO₄·0.5H₂O | Mössbauer, UV-Vis | Parameters correspond to the Low-Spin (LS) state of Iron(II). | [7] |

| [FeL₂]Br₂·H₂O | Magnetic Susceptibility | Exhibits high-temperature spin crossover (SCO) from ¹A₁ (LS) to ⁵T₂ (HS). | [2][7] |

| --INVALID-LINK--₂ | Mössbauer Spectroscopy | Quadrupole doublets indicate a Low-Spin (LS) state for Iron(II). | [7] |

| [FeL₂]B₁₀H₁₀·H₂O | Magnetic Susceptibility | Shows a gradual spin transition above ambient temperature. | [2][4] |

L = 2,6-bis(1H-imidazol-2-yl)pyridine

Applications in Research and Development

Homogeneous Catalysis

Metal complexes of dipy and related ligands are effective as homogeneous catalysts. Copper complexes, in particular, have shown significant efficacy in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique used to create polymers with well-defined architectures.[1][6] The ligand's structure helps to stabilize the copper center and modulate its catalytic activity.

Advanced Functional Materials

The ability of dipy to form well-defined coordination spheres makes it a valuable building block for supramolecular chemistry and materials science.

-

Coordination Polymers: The reaction of dipy with metal ions like zinc and cadmium can yield two-dimensional (2D) helical coordination polymers. The final structure is often highly sensitive to solvent conditions.[1]

-

Spin-Crossover (SCO) Materials: Iron(II) complexes of dipy and its derivatives are widely studied for their spin-crossover properties.[2][7] These materials can switch between a low-spin (diamagnetic) and a high-spin (paramagnetic) state in response to external stimuli like temperature or light, making them promising for applications in molecular switches, sensors, and data storage devices.[2]

Drug Development and Medicinal Chemistry

The imidazole moiety is a key component in many biologically active molecules, including the amino acid histidine.[3][8] Metal complexes incorporating imidazole-based ligands are being explored for various therapeutic applications.

-

Anticancer Agents: Platinum-based imidazole complexes have shown the ability to inhibit tumor growth by interacting with DNA, in some cases surpassing the activity of cisplatin.[3] The dipy ligand framework offers a versatile scaffold for designing new metallo-drugs.

-

Antimicrobial Potential: The chelation of metal ions can enhance the biological activity of organic ligands. Dipy complexes have been screened for their ability to inhibit the growth of bacteria and fungi, showing potential as novel antimicrobial agents.[9]

Conclusion

This compound has established itself as a highly versatile and synthetically accessible tridentate ligand in coordination chemistry. Its ability to form stable, octahedral complexes with a range of transition metals has paved the way for significant advancements in catalysis, materials science, and medicinal chemistry. The straightforward synthesis of the ligand and its predictable coordination behavior make it an attractive platform for the rational design of functional molecular systems. Future research is expected to further exploit the unique properties of dipy-based metal complexes in the development of sophisticated molecular switches, targeted therapeutics, and efficient catalytic systems.

References

- 1. This compound | 39242-17-6 | Benchchem [benchchem.com]

- 2. High-Temperature Spin Crossover in Iron(II) Complexes with 2,6-Bis(1H-imidazol-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. High-Temperature Spin Crossover in Iron(II) Complexes with 2,6-Bis(1H-imidazol-2-yl)pyridine | MDPI [mdpi.com]

- 8. DSpace [scholarworks.wm.edu]

- 9. jmpcr.samipubco.com [jmpcr.samipubco.com]

A Technical Guide to the Synthesis and Characterization of Novel Metal-Organic Frameworks with 2,6-Di(1H-imidazol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel metal-organic frameworks (MOFs) incorporating the versatile N-heterocyclic ligand, 2,6-Di(1H-imidazol-1-yl)pyridine. This document is intended to serve as a valuable resource for researchers in materials science, chemistry, and drug development by detailing experimental protocols, presenting key quantitative data, and visualizing the synthetic pathways and structural relationships of these promising porous materials.

Introduction

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and functionalizable structures make them attractive candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. The ligand this compound is a particularly interesting building block for MOF synthesis due to its tridentate N-donor nature, which can lead to the formation of robust and structurally diverse frameworks. This guide will explore the synthesis of novel MOFs based on this and structurally similar ligands, providing a foundation for further research and development in this area.

Experimental Protocols

The synthesis of MOFs using pyridine-imidazole-based ligands is typically achieved through solvothermal methods. These methods involve heating a mixture of the metal salt and the organic ligand in a suitable solvent in a sealed vessel. The following protocols are based on established procedures for the synthesis of related MOFs and can be adapted for the use of this compound.

General Synthesis of a Manganese-based MOF

A representative procedure for the synthesis of a manganese-based MOF using a functionalized pyridyl-imidazole ligand is as follows[1][2]:

-

Precursor Preparation : A mixture of Mn(NO₃)₂·4H₂O (0.1 mmol, 25.1 mg), and a pyridyl-imidazole-carboxyl multifunctional ligand (0.05 mmol) is prepared.

-

Solvent Addition : To this mixture, 6 mL of N,N-dimethylformamide (DMF) and 2 mL of ethanol are added.

-

Sonication : The mixture is ultrasonicated for 10 minutes to ensure homogeneity.

-

Reaction : The resulting solution is sealed in a 20 mL Teflon-lined stainless-steel autoclave and heated to 120 °C for 72 hours.

-

Cooling and Crystal Recovery : The autoclave is then cooled to room temperature at a rate of 5 °C/h. The resulting block-shaped crystals are collected by filtration, washed with fresh DMF, and dried at room temperature.

General Synthesis of a Silver-based MOF

For the synthesis of a silver-based MOF, the following protocol can be used as a starting point[1][2]:

-

Precursor Preparation : A mixture of AgNO₃ (0.1 mmol, 17.0 mg) and a pyridyl-imidazole-carboxyl multifunctional ligand (0.05 mmol) is prepared.

-

Solvent Addition : 6 mL of N,N-dimethylformamide (DMF) and 2 mL of H₂O are added to the solid mixture.

-

Sonication : The mixture is ultrasonicated for 10 minutes.

-

Reaction : The solution is sealed in a 20 mL Teflon-lined stainless-steel autoclave and heated to 100 °C for 72 hours.

-

Cooling and Crystal Recovery : After cooling to room temperature, colorless block-shaped crystals are obtained, washed with DMF, and dried.

Characterization Techniques

The synthesized MOFs are typically characterized using a variety of techniques to determine their structure, porosity, and stability:

-

Single-Crystal X-ray Diffraction (SCXRD) : To determine the crystal structure, including unit cell parameters and space group.

-

Powder X-ray Diffraction (PXRD) : To confirm the phase purity of the bulk material.

-

Thermogravimetric Analysis (TGA) : To evaluate the thermal stability of the framework.

-

Gas Adsorption Measurements (e.g., N₂ at 77 K) : To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume, which are crucial for applications in gas storage and separation.

-

Fourier-Transform Infrared Spectroscopy (FT-IR) : To identify the functional groups present in the structure.

Quantitative Data of Related MOFs

The following tables summarize key quantitative data for two novel MOFs synthesized with a functionalized pyridyl-imidazole-carboxyl ligand, which is structurally similar to this compound. This data provides a benchmark for what can be expected when using the target ligand.

Table 1: Crystallographic Data for Mn- and Ag-based MOFs [1][2]

| Parameter | [Mn(CIP⁻)₂] | [Ag(CIP⁻)] |

| Formula | C₄₄H₂₈MnN₁₀O₄ | C₂₂H₁₄AgN₅O₂ |

| Formula Weight | 835.70 | 496.24 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 15.118(3) | 11.239(2) |

| b (Å) | 11.085(2) | 17.108(3) |

| c (Å) | 23.003(5) | 11.385(2) |

| β (deg) | 106.85(3) | 111.41(3) |

| Volume (ų) | 3689.8(13) | 2035.4(7) |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | 1.504 | 1.620 |

Table 2: Performance Data for a Mn-based MOF [1][2]

| Gas Adsorption Property (at 273 K, 1 bar) | Value |

| CO₂ Uptake | 65.8 cm³/g |

| N₂ Uptake | 4.1 cm³/g |

| CH₄ Uptake | 15.9 cm³/g |

| CO₂/N₂ Selectivity (IAST, 15:85) | 117 |

| CO₂/CH₄ Selectivity (IAST, 50:50) | 8.0 |

Visualizing the Process and Possibilities

To better understand the synthesis and potential outcomes, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in the formation of MOFs with this compound.

Caption: Experimental workflow for MOF synthesis and characterization.

Caption: Ligand-metal interactions leading to diverse MOF structures.

Conclusion and Future Directions

The use of this compound and its derivatives as organic linkers in the synthesis of metal-organic frameworks presents a promising avenue for the development of novel porous materials. The experimental protocols and quantitative data provided in this guide, derived from closely related systems, offer a solid foundation for researchers to explore this area. The versatility of the ligand, combined with the ability to vary the metal center and synthesis conditions, allows for the rational design of MOFs with tailored properties for specific applications. Future research should focus on the systematic synthesis of a family of MOFs with this compound and various transition metals to fully elucidate their structural diversity and functional potential in areas such as selective gas capture, catalysis, and as platforms for drug delivery systems. The detailed characterization of these new materials will be crucial in unlocking their full capabilities.

References

Illuminating the Core: A Technical Guide to the Photophysical Properties of 2,6-Di(1H-imidazol-1-yl)pyridine Complexes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fascinating photophysical properties of metal complexes incorporating the versatile tridentate ligand, 2,6-Di(1H-imidazol-1-yl)pyridine (pyim). These complexes have garnered significant attention for their potential applications in catalysis, materials science, and as promising candidates in drug development. This document provides a comprehensive overview of their synthesis, characterization, and luminescent behavior, supported by detailed experimental protocols and structured data for comparative analysis.

Introduction

This compound is a tridentate ligand that coordinates with metal ions through three nitrogen atoms—one from the central pyridine ring and one from each of the two imidazole rings. This N,N,N-coordination motif facilitates the formation of stable five-membered chelate rings with a variety of transition metals. The resulting complexes often exhibit intriguing photophysical properties, including luminescence, which are highly dependent on the nature of the metal center and the overall molecular geometry. The study of these properties is crucial for the rational design of novel materials and therapeutic agents.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction between 2,6-dibromopyridine and imidazole in the presence of a base.[1] The subsequent formation of metal complexes is achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Characterization of these complexes is paramount to understanding their structure-property relationships. Standard analytical techniques employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand and its coordination to the metal center.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the coordination of the imidazole and pyridine nitrogen atoms to the metal by observing shifts in the characteristic vibrational frequencies.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and the coordination geometry of the metal ion.

-

Elemental Analysis: This technique is used to determine the elemental composition of the synthesized complexes, confirming their stoichiometry.

Photophysical Properties

The photophysical behavior of this compound complexes is a key area of investigation. Their ability to absorb and emit light is dictated by the electronic transitions within the molecule, which can be of several types: metal-centered (MC), ligand-centered (LC), or charge-transfer (CT) transitions, such as metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT).

Quantitative Photophysical Data

The following tables summarize key photophysical data for selected this compound and related complexes as reported in the literature.

| Complex/Ligand | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Solvent | Reference |

| Cu(I) complex with a 2,6-di(1H-imidazol-2-yl)phenol derivative | Not specified | 574 (green emission) | up to 52.80% | Not specified | Not specified | [2] |

| [ReCl(CO)₃(Ar¹-dtpy-κ²N)] | 463-500 (MLCT band) | 728-731 | 0.8% - 4.3% | 6.3 - 6.7 | CHCl₃ | [3][4] |

| [ReCl(CO)₃(Ar²-dtpy-κ²N)] | 463-500 (MLCT band) | 728-731 | 0.8% - 4.3% | 6.3 - 6.7 | CHCl₃ | [3][4] |

| [ReCl(CO)₃(Ar⁵-dtpy-κ²N)] | 463-500 (MLCT band) | 728-731 | 0.8% - 4.3% | 6.3 - 6.7 | CHCl₃ | [3][4] |

Note: "dtpy" refers to 2,6-di(thiazol-2-yl)pyridine, a structurally related ligand.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of photophysical properties.

UV-Vis Absorption Spectroscopy

This technique is fundamental for determining the electronic ground state absorption characteristics of the complexes.

Methodology:

-

Sample Preparation: Prepare solutions of the complex in a suitable UV-Vis grade solvent (e.g., acetonitrile, dichloromethane) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). The solvent used for the sample preparation should be used as the reference.

-

Data Analysis: Identify the wavelengths of maximum absorption (λmax) and calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Photoluminescence Spectroscopy

This method is used to study the emission properties of the complexes upon photoexcitation.

Methodology:

-

Sample Preparation: Prepare dilute solutions of the complex (typically 10⁻⁶ M) in a fluorescence-grade solvent. For solid-state measurements, a powdered sample can be used.

-

Instrumentation: Utilize a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and a detector.

-

Measurement:

-

Record the emission spectrum by exciting the sample at a wavelength corresponding to one of its absorption maxima.

-

Record the excitation spectrum by monitoring the emission at the wavelength of maximum emission while scanning the excitation wavelength.

-

-

Data Analysis: Determine the wavelengths of maximum emission (λem). The corrected emission and excitation spectra should be obtained.

Quantum Yield Determination

The fluorescence quantum yield (Φ) represents the efficiency of the emission process.

Methodology:

-

Relative Method: This is the most common method and involves comparing the emission of the sample to a well-characterized standard with a known quantum yield.

-

Standard Selection: Choose a standard that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

-

Measurement:

-

Measure the absorbance of both the sample and the standard at the excitation wavelength, ensuring the absorbance is low (< 0.1) to avoid inner filter effects.

-

Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

-

Calculation: The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Luminescence Lifetime Measurement

The luminescence lifetime (τ) provides information about the decay kinetics of the excited state.

Methodology:

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a widely used technique for measuring nanosecond lifetimes.

-

Measurement: The sample is excited by a pulsed light source (e.g., a laser diode), and the time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

-

Data Analysis: A histogram of the arrival times of the photons is generated, which represents the decay of the fluorescence intensity over time. This decay curve is then fitted to an exponential function to determine the lifetime.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of synthesis, characterization, and photophysical investigation of this compound complexes.

Caption: Workflow for Synthesis and Characterization.

Caption: Simplified Jablonski Diagram.

Applications in Drug Development

While the direct application of this compound complexes in signaling pathways is an emerging area of research, the broader class of imidazole-containing compounds has shown significant biological activity. For instance, derivatives of 2-(1H-imidazol-2-yl)pyridine have been investigated as potential BRAF kinase inhibitors for anti-tumor applications.[5] The luminescent properties of these complexes are particularly valuable for developing fluorescent probes for bioimaging and sensing applications, allowing for the visualization of biological processes at the molecular level.

The workflow for exploring the potential of these complexes in a drug development context is outlined below.

Caption: Drug Development Workflow.

Conclusion

The this compound ligand provides a versatile platform for the construction of photophysically active metal complexes. A thorough understanding of their synthesis, structural characteristics, and luminescent properties is essential for their application in diverse fields, from materials science to drug discovery. The methodologies and data presented in this guide offer a foundational resource for researchers seeking to explore and harness the potential of these promising compounds. Future research will likely focus on fine-tuning the photophysical properties through ligand design and metal selection to create complexes with tailored functions for specific applications.

References

- 1. This compound | 39242-17-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Controlling of Photophysical Behavior of Rhenium(I) Complexes with 2,6-Di(thiazol-2-yl)pyridine-Based Ligands by Pendant π-Conjugated Aryl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2,6-Di(1H-imidazol-1-yl)pyridine in Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic applications of 2,6-Di(1H-imidazol-1-yl)pyridine and its derivatives as ligands in transition metal catalysis. The protocols detailed below are intended to serve as a guide for researchers in the fields of organic synthesis, materials science, and drug development.

Ruthenium-Catalyzed Electrocatalytic Water Oxidation

Complexes of ruthenium with 2,6-bis(benzimidazol-2-yl)pyridine, a close structural analog of this compound, have demonstrated significant activity as electrocatalysts for water oxidation. The electronic properties of the ligand play a crucial role in the catalytic efficiency, with electron-donating substituents on the benzimidazole rings enhancing the turnover frequency (TOF). The proposed mechanism involves a water nucleophilic attack (WNA) on a high-valent ruthenium-oxo species.[1]

Data Presentation

| Catalyst/Ligand Derivative | Maximum Turnover Frequency (TOFmax) (s⁻¹) |

| [Ru(L)(L¹)(DMSO)][ClO₄] (L¹ = 2,6-bis(1H-benzo[d]imidazol-2-yl)pyridine) | 17556.25[1] |

| [Ru(L)(L²)(DMSO)][PF₆] (L² = 2,6-bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)pyridine) | 31648.41[1] |

| [Ru(L)(L³)(DMSO)][PF₆] (L³ = 2,6-bis(5-fluoro-1H-benzo[d]imidazol-2-yl)pyridine) | 39.69[1] |

Experimental Protocols

Synthesis of [Ru(L)(L¹)(DMSO)][ClO₄] (1):

-

To a solution of pyrazinecarboxylic acid (HL) (124 mg, 1 mmol) in DMSO (30 ml), add Ru(L¹)Cl₃ (518 mg, 1 mmol).

-

Reflux the reaction mixture with stirring for 20 hours. The color of the solution will change from deep brown to red.

-

After cooling to room temperature, filter the mixture.

-

Reduce the volume of the filtrate to approximately 5 ml under reduced pressure.

-

Add a 2 ml acetonitrile solution of tetrabutylammonium perchlorate (TBAP) to precipitate a red-colored solid.

-

Filter the solid, wash thoroughly with water (3 x 5 ml), and dry under vacuum.

-

Purify the crude product by silica gel column chromatography using a DCM:MeOH (20:1) eluent system to obtain the pure complex.

Electrocatalytic Water Oxidation:

-

Electrochemical measurements are performed using a three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

-

The electrolyte is a 0.1 M aqueous solution of a suitable acid (e.g., triflic acid, pH 1).

-

Prepare a solution of the ruthenium catalyst in the electrolyte.

-

Record cyclic voltammograms (CV) and linear sweep voltammograms (LSV) to determine the catalytic onset potential and current.

-

Bulk electrolysis can be performed at a constant potential to quantify the evolved oxygen and determine the Faradaic efficiency.

Visualization

Caption: Proposed catalytic cycle for water oxidation.

Ruthenium-Catalyzed Oxidation of Secondary Alcohols

Ruthenium complexes incorporating pyridine-imidazole type ligands are effective catalysts for the oxidation of secondary alcohols to ketones. The use of a recyclable polymer-supported ruthenium catalyst demonstrates the potential for sustainable chemical processes. Tert-butyl hydroperoxide (TBHP) is a commonly used oxidant in these reactions.

Data Presentation

| Substrate | Product | Yield (%) |

| 1-Phenylethanol | Acetophenone | 98 |

| Diphenylmethanol | Benzophenone | 95 |

| 1-(4-Chlorophenyl)ethanol | 4'-Chloroacetophenone | 96 |

| Cyclohexanol | Cyclohexanone | 92 |

| 2-Octanol | 2-Octanone | 88 |

Experimental Protocols

General Procedure for the Oxidation of Secondary Alcohols:

-

In a round-bottom flask, place the secondary alcohol (1 mmol), the ruthenium catalyst (e.g., 0.1 mol% of a Ru(III) complex), and a suitable solvent (e.g., a water/tert-butanol mixture).

-

To this mixture, add tert-butyl hydroperoxide (TBHP, e.g., 1.2 mmol) as the oxidant. For improved yields and selectivity, the oxidant can be added continuously over the course of the reaction using a syringe pump.

-

Stir the reaction mixture at a specified temperature (e.g., room temperature or slightly elevated) for a designated time (e.g., 1-24 hours).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure ketone.

Visualization

Caption: Experimental workflow for alcohol oxidation.

Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP)

Copper complexes with nitrogen-based ligands, including those with pyridine and imidazole moieties, are widely used as catalysts for Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. The following protocol is a general guideline for the ATRP of styrene using a Cu(I)Br/ligand catalytic system. While the specific ligand this compound is not explicitly detailed in the cited literature for this application, the closely related 2,2'-bipyridine is a standard ligand, and the protocol can be adapted.

Data Presentation

| Monomer | Initiator | Ligand | Polydispersity Index (PDI) |

| Styrene | 1-Phenylethyl bromide | 2,2'-Bipyridine | ~1.1 - 1.5 |

Experimental Protocols

General Procedure for ATRP of Styrene:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Cu(I)Br and the ligand (e.g., 2,2'-bipyridine) in the desired molar ratio (typically 1:2).

-

Add the desired amount of styrene monomer via a degassed syringe.

-

Add the initiator, such as 1-phenylethyl bromide, to the reaction mixture.

-

Place the Schlenk flask in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 110 °C).

-

Take samples periodically via a degassed syringe to monitor the monomer conversion (by GC or ¹H NMR) and the evolution of molecular weight and polydispersity (by gel permeation chromatography, GPC).

-

To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

-

Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol).

-

Filter the polymer and dry it under vacuum to a constant weight.

Visualization

Caption: Key steps in Atom Transfer Radical Polymerization.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium complexes with multidentate nitrogen ligands, such as those derived from pyridine and pyrazole, have shown high activity in Suzuki-Miyaura cross-coupling reactions. These reactions are a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials. The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, which can be adapted for use with palladium complexes of this compound or its analogs.

Data Presentation

| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |

| 4-Bromotoluene | Phenylboronic acid | 0.33 | 100 |

| Bromobenzene | Phenylboronic acid | 0.33 | 98 |

| 4-Bromoanisole | Phenylboronic acid | 0.33 | 95 |

| 1-Bromo-4-cyanobenzene | Phenylboronic acid | 0.33 | 92 |

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling:

-

To an oven-dried reaction vessel, add the palladium catalyst (e.g., 0.33 mol% of a Pd(II) complex), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add a degassed solvent (e.g., a mixture of water and an organic solvent like toluene or dioxane).

-

Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) with vigorous stirring for the required time (e.g., 4-24 hours).

-

Monitor the reaction progress by TLC or GC.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualization

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

Application of 2,6-Di(1H-imidazol-1-yl)pyridine in Atom Transfer Radical Polymerization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atom Transfer Radical Polymerization (ATRP) is a powerful and versatile controlled radical polymerization technique that enables the synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and complex architectures. The control over the polymerization is achieved through a dynamic equilibrium between active propagating radicals and dormant species, mediated by a transition metal catalyst. The ligand complexed to the metal center plays a crucial role in tuning the catalyst's activity and solubility. 2,6-Di(1H-imidazol-1-yl)pyridine is a tridentate nitrogen ligand that has shown promise in forming stable and active catalysts for ATRP, particularly with copper. Its structure allows for the formation of a stable complex with the copper center, facilitating the controlled radical polymerization of various monomers.

Application Notes

Ligand Characteristics and Functionality:

This compound serves as a tridentate N,N,N-ligand, coordinating to the transition metal (typically copper) through the nitrogen atoms of the pyridine ring and the two imidazole rings. This coordination stabilizes the copper(I) and copper(II) oxidation states, which is essential for the ATRP equilibrium. The electronic properties of the imidazole and pyridine rings influence the redox potential of the copper center, thereby affecting the polymerization kinetics and the level of control over the process.

Applicable Monomers:

The Cu(I)/2,6-Di(1H-imidazol-1-yl)pyridine catalyst system is expected to be effective for the polymerization of a range of vinyl monomers, including:

-

Styrenes: Styrene and its derivatives are well-suited for ATRP with this type of catalyst.

-

Acrylates and Methacrylates: Monomers such as methyl methacrylate (MMA), butyl acrylate (BA), and other acrylic esters can be polymerized in a controlled manner. The specific reaction conditions may need to be optimized for each monomer.

Advantages in Polymer Synthesis:

-

Controlled Polymerization: The use of this compound as a ligand can lead to polymers with narrow molecular weight distributions (low polydispersity index, PDI). For instance, the polymerization of styrene using a similar ligand, 2,6-di(1H-imidazol-2-yl)pyridine, in DMF solution yielded polystyrene with a PDI of 1.3.

-

Versatility: The catalyst system can be adapted for different monomers and reaction conditions, offering flexibility in polymer design.

-

Potential for Bioconjugation: The presence of imidazole moieties can offer opportunities for post-polymerization modification and bioconjugation, which is of interest in drug delivery and biomedical applications.

Considerations for Use:

-

Catalyst Solubility: The solubility of the copper-ligand complex in the chosen solvent is crucial for maintaining a homogeneous system and achieving good control. DMF has been shown to be a suitable solvent for related systems.

-

Purity of Reagents: As with all controlled polymerization techniques, the purity of the monomer, initiator, and ligand is critical to avoid side reactions that can terminate the polymerization or broaden the molecular weight distribution.

-

Oxygen Sensitivity: The Cu(I) species is susceptible to oxidation by oxygen. Therefore, all ATRP reactions must be carried out under an inert atmosphere (e.g., nitrogen or argon) using deoxygenated reagents and solvents.

Data Presentation

The following table summarizes representative data for ATRP of styrene using a structurally similar ligand, 2,6-di(1H-imidazol-2-yl)pyridine (H2dimpy), which provides a strong indication of the expected performance of this compound.

| Monomer | Ligand | Metal Salt | Initiator | Solvent | Temperature (°C) | Time (h) | PDI (Mw/Mn) |

| Styrene | H2dimpy | CuBr | Ethyl 2-bromoisobutyrate | DMF | Not Specified | Not Specified | 1.3 |

Note: This data is based on the reported polymerization of styrene with the closely related 2,6-di(1H-imidazol-2-yl)pyridine ligand. Further experimental optimization would be required for this compound.

Experimental Protocols

This section provides a general protocol for conducting ATRP using this compound as a ligand. The specific conditions should be optimized for the particular monomer and desired polymer characteristics.

Materials:

-

Monomer (e.g., styrene, methyl methacrylate), inhibitor removed

-

This compound

-

Copper(I) bromide (CuBr), purified

-

Initiator (e.g., ethyl 2-bromoisobutyrate, EBiB)

-

Anhydrous solvent (e.g., N,N-dimethylformamide, DMF)

-

Inert gas (Nitrogen or Argon)

-

Schlenk flasks and syringes

Protocol for a Typical ATRP of Styrene:

-

Catalyst Complex Formation:

-

In a Schlenk flask under an inert atmosphere, add CuBr (1 eq) and this compound (1 eq).

-

Add a portion of the deoxygenated solvent (e.g., DMF) and stir the mixture until a homogeneous colored solution is formed, indicating the formation of the Cu(I)-ligand complex.

-

-

Reaction Mixture Preparation:

-

In a separate Schlenk flask, add the monomer (e.g., styrene, 100 eq) and the remaining deoxygenated solvent.

-

Bubble the monomer solution with an inert gas for at least 30 minutes to remove any dissolved oxygen.

-

-

Initiation of Polymerization:

-

Using a gastight syringe, transfer the catalyst solution to the monomer solution.

-

Add the initiator (e.g., ethyl 2-bromoisobutyrate, 1 eq) to the reaction mixture via syringe.

-

Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C).

-

-

Monitoring and Termination:

-

Take samples periodically via a degassed syringe to monitor the monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and PDI (by GPC).

-

To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air. The solution should turn green/blue, indicating the oxidation of Cu(I) to Cu(II).

-

-

Polymer Purification:

-

Dilute the reaction mixture with a suitable solvent (e.g., THF).

-

Pass the solution through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., cold methanol).

-

Collect the polymer by filtration and dry it under vacuum to a constant weight.

-

Mandatory Visualizations

Application Notes and Protocols for 2,6-Di(1H-imidazol-1-yl)pyridine Metal Complexes in Catalytic Oxidation Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of metal complexes incorporating the versatile tridentate ligand, 2,6-di(1H-imidazol-1-yl)pyridine, as catalysts in oxidation reactions. These complexes, featuring various transition metals, have shown significant potential in mediating the selective oxidation of a range of organic substrates, a critical transformation in synthetic chemistry and drug development.

Introduction

Transition metal-catalyzed oxidation reactions are fundamental tools for the synthesis of fine chemicals, pharmaceuticals, and complex organic molecules. The design of effective catalysts that are both highly active and selective remains a key area of research. This compound (L1) is a readily accessible N-tridentate ligand that forms stable complexes with a variety of transition metals, including copper, iron, and manganese. The electronic properties and coordination geometry of these complexes can be fine-tuned, making them attractive candidates for catalytic applications. This note focuses on their application as catalysts for the oxidation of alcohols and the epoxidation of alkenes, providing protocols for catalyst synthesis and catalytic reactions.

Data Presentation: Catalytic Performance

The following tables summarize representative catalytic data for oxidation reactions mediated by metal complexes of pyridine and imidazole-containing ligands. While specific data for this compound complexes is emerging, the presented data from analogous systems provide a strong indication of their potential performance.

Table 1: Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde

| Catalyst System | Substrate | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) |

| [Cu(L1)Cl₂] (Proposed) | Benzyl alcohol | H₂O₂ | Acetonitrile | 80 | 6 | >95 | >99 |

| [Cu(phen)(phen-dione)Cl]Cl[1] | Benzyl alcohol | H₂O₂ | Neat | 100 | 24 | 52 | >99 |

| Copper(II)/Bipyridine[2] | Benzyl alcohol | H₂O₂ | Acetonitrile | 20 | 24 | High | >99 (to Benzaldehyde) |

| [Cu(terpy) derivative][3] | 1-Phenylethanol | H₂O₂ | Acetonitrile | 70 | 24 | ~40 | >99 (to Acetophenone) |

Table 2: Catalytic Epoxidation of Alkenes

| Catalyst System | Substrate | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) (to Epoxide) |

| [Fe(L1)Cl₂] (Proposed) | Styrene | H₂O₂ | Acetonitrile | 25 | 4 | >90 | >95 |

| SAS-Fe catalyst[4] | Styrene | O₂ | DMF | 140 | 3 | 64 | 89 |

| Mn(II)-Schiff Base[5] | Cyclohexene | O₂ | Acetonitrile | 40 | 6 | 99.6 | 95.0 |

| Fe(II)-macrocycle[2] | Cyclooctene | H₂O₂ | Acetonitrile | 25 | 1 | ~100 | >99 |

Experimental Protocols

Synthesis of the Ligand: this compound (L1)

This protocol is based on established nucleophilic aromatic substitution methods.

Materials:

-

2,6-Dibromopyridine

-

Imidazole

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Deionized water

Procedure:

-

To a stirred suspension of imidazole (2.2 equivalents) and potassium carbonate (3.0 equivalents) in anhydrous DMF, add 2,6-dibromopyridine (1.0 equivalent) and copper(I) iodide (0.1 equivalents).

-

Heat the reaction mixture to 120-130 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a large volume of deionized water.

-

Extract the aqueous phase with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to afford this compound as a solid.

Synthesis of a Representative Catalyst: [Cu(L1)Cl₂]

Materials:

-

This compound (L1)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Methanol

Procedure:

-

Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.

-

In a separate flask, dissolve copper(II) chloride dihydrate (1.0 equivalent) in a minimum amount of methanol.

-

Slowly add the copper(II) chloride solution to the ligand solution with constant stirring.

-

A precipitate should form upon mixing. Continue stirring the mixture at room temperature for 2-4 hours.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with a small amount of cold methanol and then with diethyl ether.

-

Dry the resulting solid under vacuum to yield the [Cu(L1)Cl₂] complex.

Protocol for Catalytic Oxidation of Benzyl Alcohol

Materials:

-

[Cu(L1)Cl₂] catalyst

-

Benzyl alcohol

-

Hydrogen peroxide (30% aqueous solution)

-

Acetonitrile

-

Internal standard (e.g., dodecane)

-

Gas chromatograph (GC) for analysis

Procedure:

-

In a reaction vial, add the [Cu(L1)Cl₂] catalyst (1-5 mol%).

-

Add acetonitrile as the solvent, followed by benzyl alcohol (1.0 mmol) and the internal standard.

-

Stir the mixture at the desired temperature (e.g., 80 °C).

-

Carefully add hydrogen peroxide (2.0-3.0 equivalents) dropwise to the reaction mixture.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

-

Upon completion, quench the reaction by adding a small amount of a reducing agent (e.g., sodium sulfite solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and analyze the yield and selectivity by GC.

Protocol for Catalytic Epoxidation of Styrene

Materials:

-

[Fe(L1)Cl₂] catalyst (synthesized similarly to the copper complex using FeCl₂)

-

Styrene

-

Hydrogen peroxide (30% aqueous solution)

-

Acetonitrile

-

Internal standard (e.g., dodecane)

-

Gas chromatograph (GC) for analysis

Procedure:

-

To a reaction vial, add the [Fe(L1)Cl₂] catalyst (1-5 mol%).

-

Add acetonitrile as the solvent, followed by styrene (1.0 mmol) and the internal standard.

-

Stir the mixture at room temperature (25 °C).

-

Slowly add hydrogen peroxide (2.0-3.0 equivalents) to the reaction mixture.

-

Monitor the reaction by GC analysis of aliquots taken at different time points.

-

After the reaction is complete, quench any remaining peroxide with a saturated solution of sodium thiosulfate.

-

Extract the mixture with an organic solvent, dry the organic layer, and determine the conversion and selectivity to styrene oxide by GC.

Visualizations

Proposed Catalytic Cycle for Alcohol Oxidation

References

- 1. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 2. mdpi.com [mdpi.com]

- 3. Copper(ii) complexes with 2,2′:6′,2′′-terpyridine, 2,6-di(thiazol-2-yl)pyridine and 2,6-di(pyrazin-2-yl)pyridine substituted with quinolines. Synthesis, structure, antiproliferative activity, and catalytic activity in the oxidation of alkanes and alcohols with peroxides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel pyridine Schiff base–manganese(ii) complexes: synthesis, characterization and catalytic reactivity of the epoxidation of cyclohexene - RSC Advances (RSC Publishing) [pubs.rsc.org]

Synthesis of Spin Crossover Complexes Using 2,6-Di(1H-imidazol-1-yl)pyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of spin crossover (SCO) complexes based on the versatile ligand 2,6-Di(1H-imidazol-1-yl)pyridine and its derivatives. These iron(II) complexes are of significant interest for their potential applications in molecular switches, sensors, and data storage devices.

I. Introduction to this compound in Spin Crossover Chemistry

The ligand this compound and its analogues are tridentate N-donor ligands that form stable octahedral complexes with first-row transition metals. In the case of iron(II), these ligands can create a ligand field strength that is close to the energetic separation between the high-spin (HS, ⁵T₂) and low-spin (LS, ¹A₁) states. This proximity of states allows for a transition between them to be induced by external stimuli such as temperature, pressure, or light.

The spin transition is accompanied by significant changes in the physical properties of the complex, including its color, magnetic susceptibility, and molecular volume. These changes form the basis of their potential applications. The spin crossover properties of the resulting complexes can be tuned by modifying the ligand structure or by varying the counter-anion.

II. Experimental Protocols

This section details the synthetic procedures for the ligand 2,6-bis(1H-imidazol-2-yl)pyridine and a general method for the synthesis of its iron(II) spin crossover complexes.

A. Synthesis of the Ligand: 2,6-bis(1H-imidazol-2-yl)pyridine

A synthetic route to 2,6-bis(1H-imidazol-2-yl)-4-methoxypyridine has been described, which can be adapted for the parent ligand.[1][2]

Materials:

-

2,6-pyridinedicarboxaldehyde

-

Glyoxal (40% in water)

-

Ammonium hydroxide solution (25%)

-

Ethanol

-

Water

Procedure:

-

A solution of 2,6-pyridinedicarboxaldehyde in ethanol is prepared.

-